1H-pyrazolo[4,3-b]pyridine
Overview
Description
1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine class. This class of compounds is notable for its broad range of applications in medicinal chemistry, particularly as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. The versatility of the 1H-pyrazolo[4,3-b]pyridine scaffold stems from its ability to form hydrogen bond donor–acceptor pairs, a common interaction among kinase inhibitors, especially at the hinge region of the kinase (Wenglowsky, 2013).
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives is an area of active research, with various synthetic strategies employed to access this scaffold. These strategies often involve the condensation of hydrazines with chalcone derivatives under conditions that promote the formation of the pyrazolopyridine ring system. Microwave-assisted synthesis in solvents like ethanol or methanol/glacial acetic acid mix has been reported, highlighting the efficiency and versatility of these methods in synthesizing pyrazole derivatives (Sheetal et al., 2018).
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[4,3-b]pyridine is characterized by the presence of nitrogen atoms at specific positions in the heterocyclic ring, contributing to its unique chemical properties. The structure facilitates multiple kinase binding modes, making it a valuable scaffold in kinase inhibitor design. The analogs of this compound can form additional interactions in the kinase pocket, providing potency and selectivity (Wenglowsky, 2013).
Chemical Reactions and Properties
1H-pyrazolo[4,3-b]pyridine compounds engage in various chemical reactions, underlining their synthetic flexibility and the ability to generate diverse derivatives with potentially enhanced biological activity. These reactions often involve site-selective functionalization, which is crucial for developing compounds with targeted biological activities (Shankar et al., 2023).
Scientific Research Applications
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Biomedical Applications
- Field : Biomedical Research
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
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Anticancer Agents
- Field : Oncology
- Application Summary : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potential anticancer agents .
- Methods of Application : These compounds have been screened for their antitumor activity in vitro .
- Results : Compound 41 has been tested with a full-panel, five-dose assay to assess its GI50, TGI, and IC50 values .
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Fibroblast Growth Factor Receptor (FGFR) Targeting
- Field : Cancer Therapy
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed to target FGFR, which plays an essential role in various types of tumors .
- Methods of Application : The research involves the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Results : The development of these compounds represents an attractive strategy for cancer therapy .
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Combinatorial Libraries
- Field : Drug Discovery
- Application Summary : 1H-pyrazolo[3,4-b]pyridines are used to create combinatorial libraries, which are collections of systematically varied structures synthesized in a single process .
- Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .
- Results : This method allows for the creation of a wide variety of structures based on the pyrazolo[3,4-b]pyridine scaffold .
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Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors
- Field : Neurodegenerative Diseases
- Application Summary : Novel 1H-Pyrazolo[3,4-b]pyridine derivatives have been synthesized as DYRK1A inhibitors .
- Methods of Application : The research involves the design and synthesis of biaryl pyridine analogues .
- Results : These compounds have been evaluated for their anti-breast cancer activity .
- PPARα Activation
- Field : Metabolic Disorders
- Application Summary : 1H-pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
- Methods of Application : The research involves the design and synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Results : These compounds have shown potential in treating dyslipidemia .
Safety And Hazards
Future Directions
1H-pyrazolo[4,3-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine12. This suggests that they may have potential applications in the development of new drugs.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry expert.
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
272-51-5, 272-52-6 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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